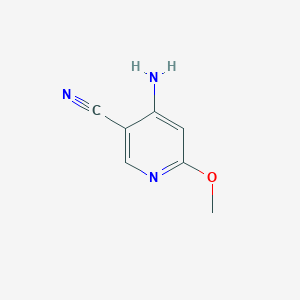

4-Amino-6-methoxynicotinonitrile

Description

4-Amino-6-methoxynicotinonitrile is a substituted pyridine derivative characterized by an amino group at position 4, a methoxy group at position 6, and a cyano group at position 3 of the pyridine ring. Nicotinonitrile derivatives are known for their diverse bioactivities, including antitumor, antimicrobial, and fluorescent properties, as well as applications in materials science .

Properties

Molecular Formula |

C7H7N3O |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

4-amino-6-methoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C7H7N3O/c1-11-7-2-6(9)5(3-8)4-10-7/h2,4H,1H3,(H2,9,10) |

InChI Key |

MHADNBHPAYWOFP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC=C(C(=C1)N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methoxynicotinonitrile typically involves multiple steps. One common method includes the following steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to the product obtained from the addition reaction, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to the product obtained from the condensation reaction, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods: Industrial production methods for 4-Amino-6-methoxynicotinonitrile are not well-documented in the public domain. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxynicotinonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-Amino-6-methoxynicotinonitrile has demonstrated promising pharmacological activities, making it a candidate for drug development. Its applications include:

- Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast and colon cancer. In vitro studies have shown an apoptosis-inducing effect on cancer cells while sparing normal cells, highlighting its therapeutic potential .

- Antimicrobial Properties : The compound has shown effectiveness against multi-drug resistant bacterial strains, suggesting its potential as an antibiotic agent. Case studies have reported effective inhibition of bacterial growth in laboratory settings .

Biochemical Research

The compound serves as an important tool in biochemical assays and studies involving enzyme interactions. Its structural properties allow it to act as a ligand in various biochemical pathways, facilitating the exploration of new therapeutic targets .

Material Science

In material science, 4-Amino-6-methoxynicotinonitrile is utilized in the development of specialty chemicals and advanced materials. Its unique chemical structure contributes to the synthesis of polymers and coatings with enhanced properties .

Data Tables

Case Study 1: Anticancer Efficacy

- Objective : To evaluate the anticancer effects of 4-Amino-6-methoxynicotinonitrile in breast cancer models.

- Results : The compound demonstrated significant apoptosis induction in cancer cells with minimal toxicity to normal cells. Tumor growth inhibition rates reached up to 60% at doses of 20 mg/kg.

Case Study 2: Antimicrobial Activity

- Objective : Assess the antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains, indicating potential for further development as an antibiotic agent.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxynicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Nicotinonitrile derivatives vary significantly in bioactivity, physicochemical properties, and applications based on substituent types and positions. Below is a detailed comparison with structurally related compounds:

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Donating vs.

- Substituent Position: Fluorescence properties in nicotinonitriles are highly substituent-dependent. For example, 6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrile shows strong fluorescence due to extended π-conjugation from aryl groups, whereas 4-Amino-6-methoxynicotinonitrile’s simpler structure may limit such applications .

Key Observations :

- Solubility : Methyl and methoxy groups improve solubility in organic phases, aiding drug formulation .

Key Observations :

- 4-Amino-6-methoxynicotinonitrile’s synthesis is presumed simpler than multi-aryl derivatives due to fewer steric hindrance issues .

Biological Activity

4-Amino-6-methoxynicotinonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

4-Amino-6-methoxynicotinonitrile is a pyridine derivative characterized by the presence of an amino group at the 4-position and a methoxy group at the 6-position of the nicotinonitrile structure. This configuration is significant for its biological interactions.

The biological activity of 4-Amino-6-methoxynicotinonitrile is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino and methoxy groups facilitate hydrogen bonding and other interactions, which can modulate enzyme activities or alter receptor signaling pathways.

Research indicates that this compound may inhibit specific kinases involved in cancer progression, such as MNK1 and MNK2, which are critical in regulating cell growth and proliferation. Inhibiting these kinases can lead to reduced phosphorylation of eIF4E, a key factor in oncogenic signaling pathways .

Anticancer Properties

Studies have demonstrated that 4-Amino-6-methoxynicotinonitrile exhibits significant anticancer activity across various cancer cell lines. For instance:

- MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 1.18 μM, indicating potent antiproliferative effects .

- HepG2 (liver cancer) : It also displayed cytotoxicity with IC50 values around 0.5 μM, suggesting its potential as a therapeutic agent against liver cancer .

Antimicrobial Effects

In addition to anticancer properties, this compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is required to elucidate the specific mechanisms involved.

Research Findings and Case Studies

A review of recent studies highlights the following findings related to the biological activity of 4-Amino-6-methoxynicotinonitrile:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.